1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione 1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9195616
InChI: InChI=1S/C25H21N3O2S/c1-14-11-15(2)23-19(12-14)16(3)26-25(27-23)31-21-13-22(29)28(24(21)30)20-10-6-8-17-7-4-5-9-18(17)20/h4-12,21H,13H2,1-3H3
SMILES: CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C
Molecular Formula: C25H21N3O2S
Molecular Weight: 427.5 g/mol

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC9195616

Molecular Formula: C25H21N3O2S

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

1-(Naphthalen-1-yl)-3-[(4,6,8-trimethylquinazolin-2-yl)sulfanyl]pyrrolidine-2,5-dione -

Specification

Molecular Formula C25H21N3O2S
Molecular Weight 427.5 g/mol
IUPAC Name 1-naphthalen-1-yl-3-(4,6,8-trimethylquinazolin-2-yl)sulfanylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C25H21N3O2S/c1-14-11-15(2)23-19(12-14)16(3)26-25(27-23)31-21-13-22(29)28(24(21)30)20-10-6-8-17-7-4-5-9-18(17)20/h4-12,21H,13H2,1-3H3
Standard InChI Key CFPQTQNYGUJIPV-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C
Canonical SMILES CC1=CC(=C2C(=C1)C(=NC(=N2)SC3CC(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₈H₂₅N₃O₂S, with a calculated molecular weight of 467.58 g/mol. Its structure comprises three distinct domains:

  • Naphthalen-1-yl group: A bicyclic aromatic hydrocarbon providing hydrophobicity and π-stacking capabilities .

  • Pyrrolidine-2,5-dione core: A five-membered lactam ring known for its reactivity in forming hydrogen bonds and participating in cycloaddition reactions .

  • 4,6,8-Trimethylquinazolin-2-ylsulfanyl moiety: A substituted quinazoline group with methyl substituents at positions 4, 6, and 8, linked via a sulfur atom. Quinazolines are recognized for their biological activity, particularly in kinase inhibition .

Stereochemical Considerations

The pyrrolidine-2,5-dione ring adopts a planar conformation due to conjugation between the carbonyl groups and the nitrogen lone pair . The sulfanyl linker introduces potential rotational flexibility, while the methyl groups on the quinazoline ring impose steric constraints that may influence binding interactions .

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of this compound is documented, analogous methodologies from pyrrolidine-2,5-dione and quinazoline chemistry suggest plausible routes:

  • Step 1: Formation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives with primary amines, as demonstrated in the synthesis of 3-(naphthalen-1-yl)pyrrolidine-2,5-dione .

  • Step 2: Introduction of the sulfanyl group through nucleophilic substitution. For example, reacting a thiol-containing quinazoline with a halogenated pyrrolidine-2,5-dione precursor .

  • Step 3: Functionalization of the quinazoline ring with methyl groups using Friedel-Crafts alkylation or directed ortho-metalation strategies .

Optimization Challenges

  • Regioselectivity: Ensuring methyl groups are introduced at positions 4, 6, and 8 of the quinazoline requires careful control of reaction conditions .

  • Stability of the sulfanyl bridge: Thioether linkages are susceptible to oxidation, necessitating inert atmospheres during synthesis .

Physicochemical Properties

Calculated Parameters

PropertyValueMethod/Source
Molecular Weight467.58 g/molPubChem Calculator
LogP (Lipophilicity)~3.2 (estimated)ChemAxon
Topological PSA78.9 ŲMolinspiration
Hydrogen Bond Donors1Structural Analysis

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the naphthalene and methyl groups; limited aqueous solubility (<0.1 mg/mL) .

  • Thermal Stability: The pyrrolidine-2,5-dione core decomposes above 250°C, as observed in related compounds .

Applications in Drug Development

Lead Optimization

  • Bioisosteric Replacement: The sulfanyl linker could be replaced with sulfone or amine groups to modulate reactivity and pharmacokinetics .

  • Prodrug Design: Esterification of the pyrrolidine-2,5-dione carbonyls may enhance oral bioavailability .

Target Identification

Potential targets include:

  • Cyclooxygenase-2 (COX-2): Linked to the anti-inflammatory effects of pyrrolidine-2,5-diones .

  • Tyrosine Kinases: Quinazoline’s role in disrupting ATP-binding pockets .

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